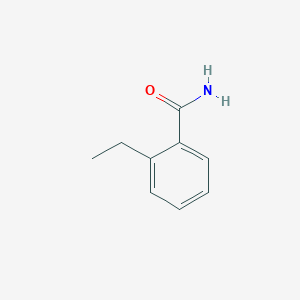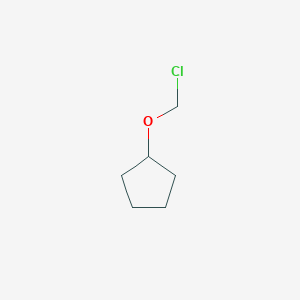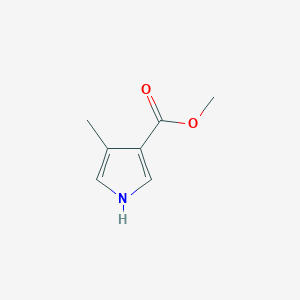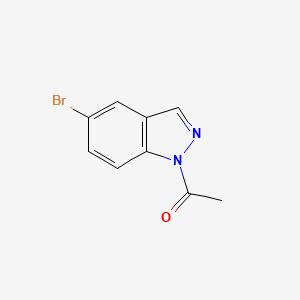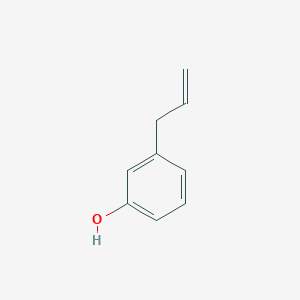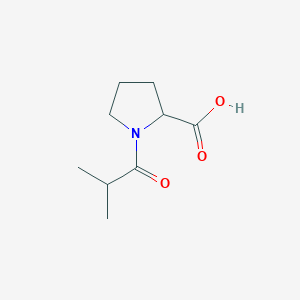![molecular formula C8H11N3OS B1283548 1-(2-氨基-6,7-二氢-4H-噻唑并[5,4-c]吡啶-5-基)-乙酮 CAS No. 124458-11-3](/img/structure/B1283548.png)
1-(2-氨基-6,7-二氢-4H-噻唑并[5,4-c]吡啶-5-基)-乙酮
描述
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone is a useful research compound. Its molecular formula is C8H11N3OS and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物的形成
该化合物已被用作合成具有潜在抗病毒活性的杂环化合物的起始材料。这些合成的化合物被评估其细胞毒性、抗 HSV1 和抗 HAV-MBB 活性,突出了它们在抗病毒研究中的潜力 (Attaby 等,2006).
它在微波辅助合成中作为前体,产生各种衍生物,在化学和药物研究中具有潜在应用 (Ankati & Biehl,2010).
该化合物有助于合成新的衍生物,如噻二唑、吡喃酮和多取代苯,然后根据分子对接研究测试它们对结核病的有效性 (Abdelall,2014).
抗菌和抗真菌活性
由该化合物合成的衍生物已显示出显着的抗菌和抗真菌活性。这对于开发新的治疗剂至关重要 (Salimon 等,2011).
由该化合物合成衍生物,例如溴代-3-甲基噻唑并[3,2-a]苯并咪唑,已导致发现对免疫细胞具有有效免疫抑制和免疫刺激作用的化合物,表明它们在免疫相关治疗中的潜力 (Abdel‐Aziz 等,2011).
在新型化合物合成中的应用
它已被用于合成新型化合物,如噻唑并[3,2-a]吡啶并[2,3-d]嘧啶酮和异恶唑并[5′,4′:4,5]噻唑并[3,2-a]吡啶并[2,3-d]嘧啶酮,它们在开发新药方面具有潜在应用 (El-Gazzar 等,2002).
该化合物已成为合成具有蛋白质酪氨酸磷酸酶抑制活性的有色转化产物的组成部分,这对于研究和开发涉及蛋白质酪氨酸磷酸酶的疾病的治疗方法具有重要意义 (Breinholt 等,2001).
作用机制
Target of Action
It’s worth noting that similar compounds have been used as additives to cardioplegic solutions . These solutions are used to induce cardiac arrest during open heart surgery, suggesting that the compound may interact with targets involved in cardiac function.
Mode of Action
It has been suggested that the compound and its derivatives increase the prevention time of hypoxic injury of the myocardium . This suggests that the compound may interact with its targets to protect the heart tissue from damage due to lack of oxygen.
Pharmacokinetics
It has been suggested that the activity of the compound correlates with its solubility in custodiol, a solution used in organ preservation . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
The compound and its derivatives have been shown to increase the prevention time of hypoxic injury of the myocardium by at least 45 minutes of exposure without oxygen supplements and significant histological changes . This suggests that the compound may have protective effects on the heart tissue during periods of low oxygen supply.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its activity has been shown to correlate with its solubility in Custodiol . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment in which it is used.
生化分析
Biochemical Properties
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior .
Molecular Mechanism
At the molecular level, 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .
Transport and Distribution
The transport and distribution of 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins, which determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone is essential for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
属性
IUPAC Name |
1-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5(12)11-3-2-6-7(4-11)13-8(9)10-6/h2-4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPABBLKLMLVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567001 | |
| Record name | 1-(2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124458-11-3 | |
| Record name | 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)


